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A historical perspective on the evolution of sulfone therapy reveals the pivotal roles of

Glucosulfone (as sodium glucosulfone, Promin) and its successor, dapsone, in

revolutionizing the management of leprosy. While dapsone remains a cornerstone of modern

multi-drug therapy, an examination of early clinical data provides valuable insights into the

efficacy and safety profiles of these two foundational sulfone drugs.

Glucosulfone, a complex sulfone derivative, was the first of its class to demonstrate significant

therapeutic activity against Mycobacterium leprae. It is now understood to be a prodrug, which

the body metabolizes into dapsone, the therapeutically active compound.[1] Early clinical trials

with Glucosulfone marked a turning point in the treatment of leprosy, offering the first truly

effective chemotherapy for the disease. However, the landscape of leprosy treatment evolved

with the introduction of dapsone, a simpler and orally administered sulfone that eventually

supplanted Glucosulfone. This guide provides a comparative overview of the efficacy,

experimental protocols, and pharmacological characteristics of Glucosulfone and dapsone,

drawing upon available historical and contemporary data.

Efficacy and Clinical Outcomes
Direct comparative clinical trials between Glucosulfone and dapsone are scarce in modern

literature, as dapsone quickly became the standard of care. However, historical reports from

early clinical investigations with Glucosulfone (Promin) provide valuable data on its efficacy.

Dr. Guy Henry Faget's pioneering work at the Carville Leprosarium in the 1940s documented

the clinical improvements in patients treated with Promin.
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A 1943 progress report on the use of Promin in 22 patients with lepromatous leprosy showed

that after treatment, 15 patients (68%) showed improvement, 6 (27%) were unchanged, and 1

(5%) had worsened. Notably, 5 of these patients (23%) became bacteriologically negative.[2]

Further reports in 1946 on a larger cohort of 137 patients continuing treatment for 1 to 5 years

demonstrated ongoing clinical improvement in lepromatous lesions and a gradual decrease in

the quantity of bacilli.[3]

While these early studies lacked the rigorous design of modern clinical trials, they established

the principle of sulfone efficacy in leprosy. Subsequent research and extensive clinical

experience with dapsone, particularly as part of the World Health Organization's (WHO) multi-

drug therapy (MDT), have solidified its role in leprosy treatment. Modern MDT regimens, which

include dapsone, rifampicin, and clofazimine, have proven highly effective in curing leprosy and

preventing the development of drug resistance.

Table 1: Comparison of Glucosulfone (Promin) and Dapsone Efficacy in Leprosy

Feature Glucosulfone (Promin) Dapsone

Active Moiety Dapsone (metabolite) Dapsone

Primary Indication Leprosy (historical)
Leprosy, Dermatitis

Herpetiformis

Historical Efficacy

Demonstrated significant

clinical and bacteriological

improvement in early trials.[2]

[3][4]

Established as a highly

effective component of modern

Multi-Drug Therapy (MDT).

Modern Usage No longer in clinical use.

A core component of the

WHO's MDT for both

paucibacillary and

multibacillary leprosy.

Experimental Protocols
The experimental protocols for the early clinical trials of Glucosulfone and the later

standardized regimens for dapsone reflect the evolution of clinical research and therapeutic

standards.
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Glucosulfone (Promin) Experimental Protocol (Based on
Faget's early studies)
The initial trials with Promin at the Carville Leprosarium involved intravenous administration.

The treatment protocol, as described in historical accounts, was as follows:

Drug: Promin (sodium glucosulfone)

Administration: Intravenous injection.

Dosage: Treatment was initiated with a daily dose of 1 gram, which was gradually increased

to 5 grams daily.

Treatment Cycle: To manage potential toxicity, a cyclical regimen was often employed,

consisting of daily injections for two weeks followed by a one-week rest period.

Monitoring: Patient progress was monitored through clinical examination of skin lesions,

bacteriological examination of skin smears, and general health assessments.

Glucosulfone (Promin) Experimental Protocol

Patient with Lepromatous Leprosy Intravenous Promin
(1-5g daily)

2 weeks of treatment,
1 week rest

Clinical and Bacteriological
Monitoring Assessment of Improvement

Click to download full resolution via product page

Experimental workflow for early Glucosulfone (Promin) trials.

Dapsone in Modern Multi-Drug Therapy (MDT) Protocol
The WHO has established standardized MDT regimens for the treatment of both paucibacillary

(PB) and multibacillary (MB) leprosy.

Paucibacillary (PB) Leprosy:
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Regimen: Dapsone 100 mg daily (unsupervised) + Rifampicin 600 mg once a month

(supervised).

Duration: 6 months.

Multibacillary (MB) Leprosy:

Regimen: Dapsone 100 mg daily (unsupervised) + Clofazimine 50 mg daily (unsupervised)

+ Rifampicin 600 mg and Clofazimine 300 mg once a month (supervised).

Duration: 12 months.

Dapsone in WHO Multi-Drug Therapy (MDT)

Leprosy Diagnosis

Classification
(Paucibacillary or Multibacillary)

PB Regimen:
Dapsone (daily)

+ Rifampicin (monthly)
for 6 months

 Paucibacillary 

MB Regimen:
Dapsone (daily)

+ Clofazimine (daily)
+ Rifampicin & Clofazimine (monthly)

for 12 months

 Multibacillary 

Cure
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Logical flow of modern dapsone-containing MDT for leprosy.

Pharmacological Comparison
The primary pharmacological difference between Glucosulfone and dapsone lies in their

administration and metabolism.

Table 2: Pharmacological and Safety Profile Comparison

Feature Glucosulfone (Promin) Dapsone

Chemical Nature
Prodrug of dapsone (sodium

glucosulfone)

Diaminodiphenyl sulfone

(DDS)

Administration Intravenous Oral

Metabolism
Metabolized in the body to

release dapsone.

Undergoes N-acetylation and

N-hydroxylation in the liver.[5]

Active Form Dapsone Dapsone

Adverse Effects

Severe side effects were noted

in early trials, leading to

temporary suspension of

studies.[6] These included

hematological toxicities.

Dose-dependent hemolysis

(especially in G6PD deficient

individuals),

methemoglobinemia,

agranulocytosis, and dapsone

hypersensitivity syndrome.[7]

[8][9]

Mechanism of Action
As Glucosulfone's therapeutic effect is due to its conversion to dapsone, both drugs share the

same ultimate mechanism of action. Dapsone is a bacteriostatic agent that acts as a

competitive antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of

dihydrofolic acid in Mycobacterium leprae. This disruption of the folic acid pathway is essential

for bacterial growth and replication.
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Mechanism of Action of Dapsone

Para-aminobenzoic Acid (PABA)

Dihydropteroate
Synthase

Dihydrofolic Acid
Synthesis

Bacterial Growth
and Replication

Dapsone

Inhibition

Click to download full resolution via product page

Signaling pathway illustrating dapsone's mechanism of action.

Conclusion
Glucosulfone (Promin) holds a significant place in the history of medicine as the first effective

chemotherapy for leprosy. The early, albeit less rigorous by modern standards, clinical trials

demonstrated its capacity to halt the progression of the disease. However, its intravenous

administration and associated toxicities paved the way for the adoption of its orally available

and better-tolerated active metabolite, dapsone. Today, dapsone remains an indispensable

component of the highly effective multi-drug therapy that has rendered leprosy a curable

disease. The journey from Glucosulfone to dapsone exemplifies the progress in drug
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development, leading to safer and more accessible treatments for devastating infectious

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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